Imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-2-(2-pyridinyl)-
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Overview
Description
Imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-2-(2-pyridinyl)- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential applications in medicinal chemistry. The unique structure of imidazo[1,2-a]pyridine derivatives allows them to interact with various biological targets, making them valuable in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-2-(2-pyridinyl)- typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an aldehyde, followed by cyclization and nitrosation reactions. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like toluene . Another approach involves the use of iodine-catalyzed three-component condensations, which provide an efficient route to the desired product .
Industrial Production Methods
Industrial production of imidazo(1,2-a)pyridine derivatives often employs scalable synthetic routes that can be optimized for high yield and purity. These methods may include continuous flow reactions and the use of automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-2-(2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-2-(2-pyridinyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for its potential as an anti-tuberculosis agent, as well as its activity against other infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-2-(2-pyridinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of bacterial cell walls, making it effective against multi-drug resistant tuberculosis . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-2-(2-pyridinyl)- can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
Imidazo[1,2-a]pyrazines: Similar in structure but with different biological activities.
The uniqueness of imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-2-(2-pyridinyl)- lies in its specific nitroso and pyridinyl substitutions, which confer distinct chemical and biological properties.
Properties
CAS No. |
364043-76-5 |
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Molecular Formula |
C13H10N4O |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
7-methyl-3-nitroso-2-pyridin-2-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H10N4O/c1-9-5-7-17-11(8-9)15-12(13(17)16-18)10-4-2-3-6-14-10/h2-8H,1H3 |
InChI Key |
PFCXIQMYUOGQEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)N=O)C3=CC=CC=N3 |
Origin of Product |
United States |
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